molecular formula C8H6FN5O2 B2615548 5-fluoro-N2-nitroquinazoline-2,4-diamine CAS No. 1774904-36-7

5-fluoro-N2-nitroquinazoline-2,4-diamine

Cat. No.: B2615548
CAS No.: 1774904-36-7
M. Wt: 223.167
InChI Key: GJUSVCNOLMOZSH-UHFFFAOYSA-N
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Description

5-fluoro-N2-nitroquinazoline-2,4-diamine is a chemical compound with the molecular formula C8H6FN5O2 and a molecular weight of 223.167 g/mol

Preparation Methods

The synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine involves several steps, typically starting with the preparation of the quinazoline core. One common method includes the nitration of quinazoline derivatives followed by fluorination. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-fluoro-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different quinazoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-fluoro-N2-aminoquinazoline-2,4-diamine.

    Substitution: The fluorine and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

5-fluoro-N2-nitroquinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:

    5-fluoroquinazoline-2,4-diamine: Lacks the nitro group, which may result in different biological activities.

    N2-nitroquinazoline-2,4-diamine:

    5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: A similar compound with different substituents, showing potent inhibitory activities against specific kinases.

The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-amino-5-fluoroquinazolin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUSVCNOLMOZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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